molecular formula C5H8O5 B119724 D-Xylono-1,4-lactone CAS No. 15384-37-9

D-Xylono-1,4-lactone

Cat. No. B119724
CAS RN: 15384-37-9
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-FLRLBIABSA-N
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Description

D-Xylono-1,4-lactone is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is an O-glycoside that can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement .


Synthesis Analysis

D-Xylono-1,4-lactone is typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . It can also be prepared by dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .


Molecular Structure Analysis

The molecular formula of D-Xylono-1,4-lactone is C5H8O5 . It has a molecular weight of 148.11 . The SMILES string representation of its structure is O=C1C@HC@@HC@@HO1 .


Chemical Reactions Analysis

D-Xylono-1,4-lactone can be rearranged to form intermediates for zaragozic acids through the [1,2]-Wittig rearrangement . It is also a substrate for the enzyme xylono-1,4-lactonase, which catalyzes its conversion to D-xylonate .


Physical And Chemical Properties Analysis

D-Xylono-1,4-lactone is a crystalline solid . It has a flash point of 325.0 °F or 162.79 °C . It is combustible .

Scientific Research Applications

Biochemical and Microbial Applications

  • Production in Engineered Yeast

    D-Xylono-1,4-lactone plays a significant role in biochemical processes, especially in the production of D-xylonate in engineered Saccharomyces cerevisiae strains. The lactone ring opening, facilitated by lactonase, enhances D-xylonate production, impacting intracellular pH and cell vitality (Nygård et al., 2014).

  • Role in Caulobacter crescentus

    The enzyme xylose dehydrogenase from Caulobacter crescentus uses D-xylono-1,4-lactone as an intermediate in the oxidation of D-xylose. This enzyme's detailed mechanism could assist in developing more efficient biological conversions (Lee et al., 2018).

  • Microbial Synthesis of Energetic Material Precursors

    D-Xylono-1,4-lactone is crucial in microbial pathways, such as the conversion of D-xylose to D-xylonic acid by Pseudomonas fragi, a step in synthesizing 1,2,4-butanetriol, a precursor for energetic materials (Niu et al., 2003).

  • Role in Sugar Catabolism in Haloarchaea

    In the haloarchaeon Haloferax volcanii, D-xylono-1,4-lactone is involved in the catabolism of D-xylose and L-arabinose, where it is hydrolyzed by a lactonase. This discovery is significant for understanding sugar metabolism in archaea (Sutter et al., 2017).

Chemical Synthesis and Structural Analysis

  • X-Ray Crystallography

    X-ray crystallography has been used to analyze derivatives of D-xylono-1,4-lactone, providing insights into their molecular structure and confirming the absence of epimerization in certain reactions (Jenkinson et al., 2008).

  • Synthetic Routes to Polyoxamic Acid

    D-Lyxono-1,4-lactone, related to D-xylono-1,4-lactone, has been utilized in the synthesis of polyoxamic acid, showcasing the lactone's role in synthetic organic chemistry (Falentin et al., 2008).

  • Synthesis of D-Xylulose

    The synthesis of 1-deoxy-D-xylulose, a compound closely related to D-xylono-1,4-lactone, has been explored, demonstrating the potential of these lactones in creating complex organic molecules (Zhao et al., 2001).

  • Catalytic Role in Ester Bond Hydrolysis

    Research on Caulobacter crescentus xylonolactonase has shown that it catalyzes the hydrolysis of D-xylono-1,4-lactone, highlighting the enzyme's role in lactone metabolism (Pääkkönen et al., 2021).

Safety And Hazards

D-Xylono-1,4-lactone is a combustible solid . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3+,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-FLRLBIABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801315147
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Xylono-1,4-lactone

CAS RN

15384-37-9
Record name D-Xylono-1,4-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15384-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Xylono-1,4-lactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801315147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
127
Citations
M Korczynska, DF Xiang, Z Zhang, C Xu… - Biochemistry, 2014 - ACS Publications
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, …
Number of citations: 11 pubs.acs.org
SF Jenkinson, SD Rule, KV Booth… - … Section E: Structure …, 2008 - scripts.iucr.org
X-ray crystallography unequivocally shows that protection of the free hydroxyl group of 3,5-O-benzylidene-d-xylono-1,4-lactone with diphenyldiazomethane proceeded smoothly to give …
Number of citations: 1 scripts.iucr.org
C Falentin, D Beaupere, G Demailly, I Stasik - Tetrahedron, 2008 - Elsevier
The non-natural enantiomer of polyoxamic acid (1) and 3,4-diepipolyoxamic acid (2) was synthesized in four steps from d-lyxono-1,4-lactone (4). Regioselective bromination of …
Number of citations: 15 www.sciencedirect.com
DJ Hotchkiss, R Soengas, KV Booth… - Tetrahedron letters, 2007 - Elsevier
Saccharinic acids, branched 2-C-methyl-aldonic acids, may be accessed via a green procedure from aldoses by sequential conversion to an Amadori ketose and treatment with calcium …
Number of citations: 37 www.sciencedirect.com
J Paakkonen, L Penttinen, M Andberg, A Koivula… - Biochemistry, 2021 - ACS Publications
Caulobacter crescentus xylonolactonase (Cc XylC, EC 3.1.1.68) catalyzes an intramolecular ester bond hydrolysis over a nonenzymatic acid/base catalysis. Cc XylC is a member of the …
Number of citations: 4 pubs.acs.org
DJ Hotchkiss, SF Jenkinson, KV Booth… - … Section E: Structure …, 2007 - scripts.iucr.org
The unknown relative configurations in the title compound, C13H13N3O4, of the acetal carbon and of the quaternary carbon bearing the azide were determined by X-ray …
Number of citations: 2 scripts.iucr.org
V Bouchez, I Stasik, D Beaupère, R Uzan - Carbohydrate research, 1997 - Elsevier
Treatment of unprotected d-ribono, d-arabinono and d-xylono-1,4-lactones with either thionyl chloride or thionyl bromide in dimethylformamide led to 5-chloro- or 5-bromo-5-deoxy …
Number of citations: 28 www.sciencedirect.com
K Bock, I Lundt, C Pedersen - Carbohydrate Research, 1981 - Elsevier
Brief reaction of d-lyxono-1,4-lactone (1) with hydrogen bromide in acetic acid (HBA) yields 2-bromo-2-deoxy-d-xylono-1,4-lactone (2), and a similar treatment of d-ribono-1,4-lactone (8) …
Number of citations: 48 www.sciencedirect.com
J Lalot, G Manier, I Stasik, G Demailly… - Carbohydrate …, 2001 - Elsevier
The thioalkylation of unprotected 5-bromo-5-deoxy-d-ribono, d-arabinono, and d-xylono-1,4-lactone was performed with the alkylthiol-sodium hydride reagent. The corresponding 5-S-…
Number of citations: 13 www.sciencedirect.com
MP Doyle, JS Tedrow, AB Dyatkin… - The Journal of …, 1999 - ACS Publications
1,3-Dioxan-5-yl diazoacetates are valuable substrates for highly diastereoselective and enantioselective carbon−hydrogen insertion reactions. trans-2-(tert-Butyl)-1,3-dioxan-5-yl …
Number of citations: 54 pubs.acs.org

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